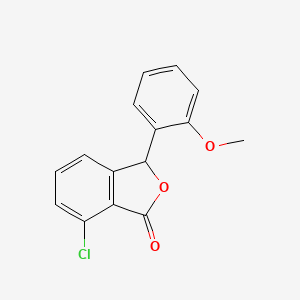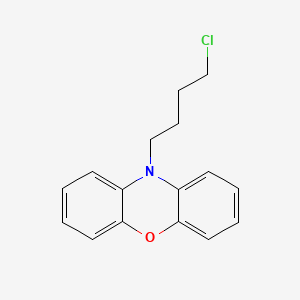![molecular formula C14H10N4 B12554359 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline CAS No. 143157-06-6](/img/structure/B12554359.png)
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is a chemical compound that belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline typically involves the condensation of appropriate precursors. One common method is the reaction of 2-chloroquinoxaline with pyrazine-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced forms of the quinoxaline ring.
Substitution: Substituted quinoxaline derivatives.
Applications De Recherche Scientifique
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of light-emitting materials and sensors.
Mécanisme D'action
The mechanism of action of 6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline and pyrazine moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Pyrazin-2-yl)ethenyl]quinoxaline
- 6-[2-(Pyridin-2-yl)ethenyl]quinoxaline
- 6-[2-(Pyrimidin-2-yl)ethenyl]quinoxaline
Uniqueness
6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline is unique due to its specific structural features, which confer distinct photophysical and chemical properties. These properties make it particularly useful in applications such as fluorescent probes and light-emitting materials, where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
143157-06-6 |
|---|---|
Formule moléculaire |
C14H10N4 |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
6-(2-pyrazin-2-ylethenyl)quinoxaline |
InChI |
InChI=1S/C14H10N4/c1(3-12-10-15-5-6-16-12)11-2-4-13-14(9-11)18-8-7-17-13/h1-10H |
Clé InChI |
KDMBKKGWNWBODQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C=C1C=CC3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


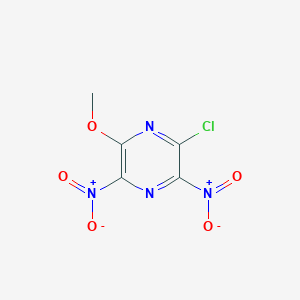
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
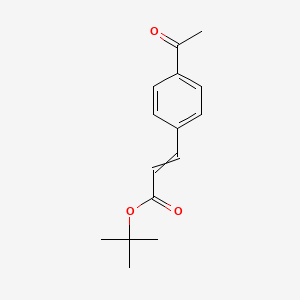
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
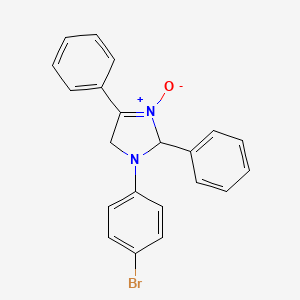
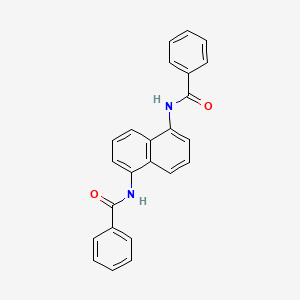
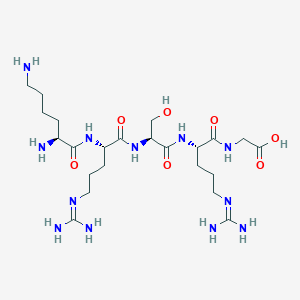


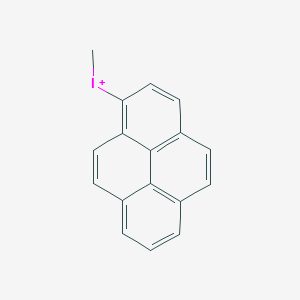
![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)
